![molecular formula C11H17ClN2S B2767855 N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride CAS No. 1807887-97-3](/img/structure/B2767855.png)
N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride is a synthetic organic compound with the molecular formula C11H17ClN2S It is characterized by the presence of a thiophene ring, a cyclopentane ring, and a carboximidamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.
Cyclopentane Derivative Preparation: Cyclopentanecarboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride.
Imidation Reaction: The acid chloride is reacted with an amine derivative to form the carboximidamide group.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow systems can be used to optimize yield and purity.
Catalysts and Solvents: Catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane or toluene are commonly employed to facilitate the reactions.
化学反应分析
Types of Reactions
N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Cyclopentanecarboximidamide derivatives.
Substitution Products: Halogenated thiophene derivatives.
科学研究应用
N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its potential anticancer activity.
相似化合物的比较
Similar Compounds
N’-[(thiophen-2-yl)methyl]cyclohexanecarboximidamide hydrochloride: Similar structure but with a cyclohexane ring instead of cyclopentane.
N’-[(thiophen-2-yl)methyl]cyclopentanecarboxamide hydrochloride: Similar but with a carboxamide group instead of carboximidamide.
Uniqueness
N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride is unique due to its specific combination of a thiophene ring and a cyclopentane ring with a carboximidamide group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N'-(thiophen-2-ylmethyl)cyclopentanecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S.ClH/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10;/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJDHYBFAPTCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=NCC2=CC=CS2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
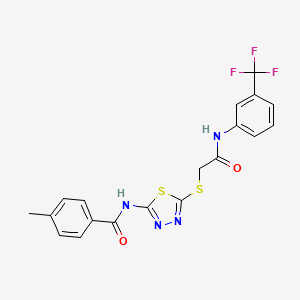
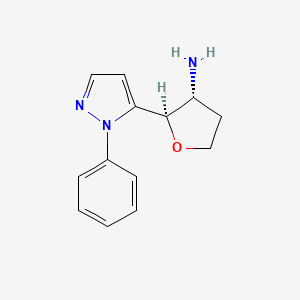
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2767775.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2767779.png)
![1-(3-chloro-4-fluorobenzoyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2767780.png)
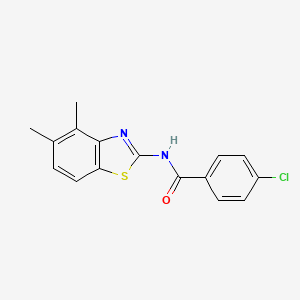
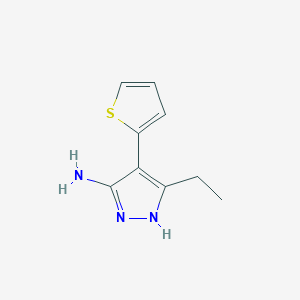
![N'-(4-fluorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2767783.png)
![6-{[4-(3-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2767787.png)
![N-(3-(dimethylamino)propyl)-2-(2,5-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2767788.png)
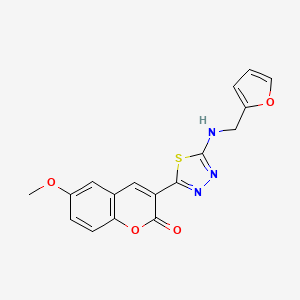
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2767792.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2767794.png)
![ethyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2767795.png)
